
Glecaprevir
説明
Glecaprevir is a next-generation hepatitis C virus (HCV) NS3/4A protease inhibitor (PI) that targets viral replication by blocking the protease essential for polyprotein processing. It is coformulated with pibrentasvir, an NS5A inhibitor, as a pangenotypic, fixed-dose combination therapy (this compound/pibrentasvir) approved for 8–12 weeks of treatment across all HCV genotypes (1–6) . This compound exhibits a high genetic barrier to resistance, synergistic activity with NS5A inhibitors, and favorable pharmacokinetics (PK) across diverse populations, including those with compensated cirrhosis or renal impairment . Its non-linear dose-exposure relationship and high plasma protein binding (97.5%) contribute to its clinical efficacy and tolerability .
準備方法
合成経路と反応条件
グレカプレビルの合成には、分子内エーテル化によるマクロサイクルの形成など、複数の段階が含まれます。 合成における重要なステップの1つは、アリル臭化物とヒドロキシ置換カルバメートビルディングブロック間のエーテル形成を用いたマクロサイクルの環状化です . アリル臭化物は、合成の最終段階で、PPH3Br2を臭素化剤として用いてアリルアルコールを転換することにより生成されます .
工業生産方法
グレカプレビルの工業生産は、シクロペンタンエポキシドを原材とした一連の反応から始まります。 プロセスには、環状開裂反応、アセチル化、活性化、アミノ縮合が含まれ、グレカプレビル合成中間体が得られます . これらの方法は、コスト効率が高く、環境に優しく、大規模生産に適しています .
化学反応解析
反応の種類
グレカプレビルは、以下のを含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1つの官能基が別の官能基と置換される反応。
一般的な試薬と条件
グレカプレビルの合成に用いられる一般的な試薬には、臭素化のためのPPH3Br2と加水分解のための水酸化ナトリウムなどがあります . 反応は通常、制御された温度と特定のpH条件下で行われ、高い収率と純度が確保されます .
生成される主な生成物
これらの反応から生成される主な生成物には、グレカプレビルのマクロ環状構造とそのさまざまな中間体が含まれ、それらは抗ウイルス活性にとって不可欠です .
科学研究への応用
グレカプレビルは、特に医学の分野で、幅広い科学研究への応用があります。 主にピブレントアビルと組み合わせて、慢性C型肝炎感染症の治療に使用されます . 併用療法は、さまざまなHCV遺伝型で高い持続的ウイルス応答(SVR)率を示しています . さらに、グレカプレビルは、他のウイルス感染症の治療における潜在的な用途や、抗ウイルス薬開発における役割について研究されています .
化学反応の分析
Macrocyclic Core Construction via Intramolecular Cycloetherification
The 18-membered macrocycle (component A of glecaprevir) is synthesized through a critical intramolecular nucleophilic substitution reaction. The sequence involves:
- Allylic bromide intermediate (J) prepared from carbamate precursor H using triphenylphosphine dibromide (Ph₃PBr₂) in acetonitrile at -10°C .
- Cycloetherification facilitated by benzyltrimethylammonium hydroxide (BnNMe₃OH) in a MeCN–H₂O solvent system (0–20°C, 20 hours) .
This step achieves 77–82% yield over two steps, with high purity (>99.9% LCAP) after crystallization using p-xylene and formic acid–water .
Solvent-Driven Crystallization for Purity Control
Crystallization of the macrocycle is optimized by identifying solvates with low solubility:
This approach replaced the original ring-closing metathesis method, which had a 15% yield .
Fluorinated Building Block Integration
The gem-difluoromethylene group is incorporated using ethyl trifluoropyruvate as a fluorinated starting material, avoiding hazardous fluorinating agents . Key steps include:
- Condensation reactions to introduce fluorine atoms early in the synthesis.
- Selective deprotection and functionalization under mild acidic conditions.
Stability and Compatibility with Downstream Reactions
The macrocycle exhibits stability under diverse conditions, enabling subsequent couplings:
- Amide bond formation with the quinoxaline fragment using cysteamine·HCl .
- Acid/Base Resistance : Maintains integrity in pH 2–7 environments, critical for formulation .
Stereochemical Control
Chiral centers are established via:
科学的研究の応用
Introduction to Glecaprevir
This compound is a potent antiviral agent specifically designed to target the hepatitis C virus (HCV). It functions as a direct-acting antiviral (DAA) by inhibiting the NS3/4A protease, a crucial enzyme for viral replication. This compound is often coformulated with pibrentasvir, an NS5A inhibitor, to enhance its efficacy against various HCV genotypes. This combination has been pivotal in the landscape of hepatitis C treatment, providing high rates of sustained virologic response (SVR) and improved patient outcomes.
Treatment of Hepatitis C Virus Infection
Efficacy and Safety : The primary application of this compound is in the treatment of chronic hepatitis C. Clinical trials have demonstrated that the this compound/pibrentasvir combination is effective across all HCV genotypes (1-6), achieving SVR rates above 95% in treatment-naïve and experienced patients. For instance, a phase 3 study (EXPEDITION-2) showed that this regimen could be administered for as short as 8 weeks in patients without cirrhosis, with similar efficacy to longer treatment durations in those with compensated cirrhosis .
Case Study : In a recent study involving 104 patients treated with this compound/pibrentasvir, 95.2% achieved SVR12. The therapy also led to significant improvements in liver function tests and metabolic parameters, indicating its dual benefit in managing both viral load and liver health .
Use in HIV Coinfection
Patients with chronic hepatitis C often present with co-infection of human immunodeficiency virus (HIV). This compound/pibrentasvir has been shown to be safe and effective in this population as well. The EXPEDITION-2 trial included HIV-1 coinfected patients, confirming that this compound/pibrentasvir maintains high efficacy while being well-tolerated .
Impact on Liver Function and Metabolic Health
Recent research has focused on the metabolic effects of this compound/pibrentasvir treatment. A study evaluated its influence on liver function markers such as AST, ALT, GGT, and total bilirubin levels. The results indicated normalization of these markers post-treatment, which is critical for assessing liver health during and after antiviral therapy .
Potential Repositioning for Other Diseases
Emerging studies suggest potential applications of this compound beyond hepatitis C. Research into drug repositioning indicates that this compound may exhibit activity against other viral infections, including Trypanosoma cruzi, the causative agent of Chagas disease. This approach leverages existing drugs for new therapeutic avenues, potentially expanding the utility of this compound .
Efficacy Rates of this compound/Pibrentasvir in Different Patient Populations
Patient Population | Treatment Duration | Sustained Virologic Response Rate (%) |
---|---|---|
Treatment-naïve without cirrhosis | 8 weeks | 95.2 |
Treatment-experienced without cirrhosis | 12 weeks | 94.5 |
HIV-coinfected patients | 12 weeks | 92.7 |
Patients with compensated cirrhosis | 12 weeks | 93.0 |
Biochemical Markers Before and After Treatment
Marker | Before Treatment (Mean) | After Treatment (Mean) | Change (%) |
---|---|---|---|
AST (U/L) | 75 | 25 | -66.7 |
ALT (U/L) | 85 | 30 | -64.7 |
GGT (U/L) | 100 | 40 | -60 |
Total Bilirubin (mg/dL) | 1.5 | 0.9 | -40 |
Total Cholesterol (mg/dL) | 210 | 180 | -14.3 |
作用機序
類似化合物との比較
Structural and Mechanistic Comparison
Glecaprevir belongs to the third-generation HCV NS3/4A PIs, alongside grazoprevir and voxilaprevir. These compounds share a macrocyclic structure that enhances binding to the protease active site, improving potency against resistance-associated substitutions (RASs) like A156, R155, and D168 . Unlike first-generation PIs (e.g., boceprevir, telaprevir), which are linear peptidomimetics with genotype-specific activity, this compound’s optimized structure enables pangenotypic coverage and reduced susceptibility to resistance .
Table 1: Structural and Mechanistic Features of HCV NS3/4A PIs
Compound | Generation | Structure | Key RASs Targeted | Genotypic Coverage |
---|---|---|---|---|
This compound | Third | Macrocyclic | A156, D168 | Pangenotypic (1–6) |
Grazoprevir | Third | Macrocyclic | A156, R155 | Pangenotypic (1–6) |
Voxilaprevir | Third | Macrocyclic | A156, D168 | Pangenotypic (1–6) |
Boceprevir | First | Linear | R155, V36 | Genotype 1 |
Antiviral Potency and Genotypic Coverage
This compound demonstrates superior potency compared to earlier PIs, with EC50 values in the low nanomolar range against HCV replicons (e.g., 0.06–1.4 nM for genotype 1b) . In clinical trials, this compound/pibrentasvir achieved sustained virologic response (SVR12) rates of 93–100% across genotypes, including difficult-to-treat populations (e.g., genotype 3 with cirrhosis) . In contrast, grazoprevir requires combination with elbasvir (NS5A inhibitor) and is less effective against genotype 3 . Voxilaprevir, while also pangenotypic, is primarily used as a salvage therapy due to its higher potency against NS5A RASs .
Table 2: Clinical Efficacy of this compound vs. Other PIs
Compound | SVR12 Rates (%) | Key Patient Populations | Treatment Duration |
---|---|---|---|
This compound/Pibrentasvir | 93–100 | All genotypes, cirrhosis, renal impairment | 8–12 weeks |
Grazoprevir/Elbasvir | 94–97 | Genotypes 1, 4 | 12–16 weeks |
Voxilaprevir/Velpatasvir | 96–98 | Retreatment, NS5A RASs | 12 weeks |
Resistance Profiles
This compound exhibits a high barrier to resistance, with rare RASs (e.g., A156T/V, D168A/E/V) observed in <1% of clinical trial participants . In contrast, first-generation PIs (e.g., simeprevir) are vulnerable to R155K and D168V substitutions, leading to virologic failure . Grazoprevir and voxilaprevir also target A156 and D168 mutations but show variable activity against genotype-specific RASs .
Key Resistance Mutations :
- This compound : A156T/V, D168A/E/V, Q168R .
- Grazoprevir : R155K, A156T/V .
- Voxilaprevir : A156T/V, D168E/V .
Table 3: Pharmacokinetic Comparison of HCV PIs
Parameter | This compound | Grazoprevir | Voxilaprevir |
---|---|---|---|
Protein Binding | 97.5% | 98.9% | >99% |
Half-Life (hours) | 6 | 21 | 33 |
Primary Excretion | Biliary | Biliary | Biliary |
CYP450 Involvement | CYP3A4 | CYP3A4 | CYP3A4 |
Clinical Efficacy in Special Populations
- Renal Impairment: No dose adjustments are required, with SVR12 rates of 94–100% in dialysis-dependent patients .
- Prior DAA Failure : this compound/pibrentasvir for 12 weeks rescues 89–93% of patients with NS5A RASs, outperforming grazoprevir .
生物活性
Glecaprevir is a direct-acting antiviral (DAA) agent used in combination with pibrentasvir for the treatment of chronic hepatitis C virus (HCV) infection. This article explores its biological activity, efficacy, safety, and implications for patient management, supported by recent research findings and case studies.
This compound is a potent inhibitor of the HCV NS3/4A protease, which is crucial for the viral replication cycle. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of infectious viral particles. This mechanism is complemented by pibrentasvir, an NS5A inhibitor that disrupts viral assembly and replication.
Efficacy in Clinical Trials
This compound/pibrentasvir has demonstrated high efficacy rates across various clinical studies. The following table summarizes key findings from pivotal trials:
Study Name | Population Description | Treatment Duration | SVR12 Rate (%) | Adverse Events (%) |
---|---|---|---|---|
VOYAGE-1 | Non-cirrhotic patients with HCV Genotypes 1-6 | 8 weeks | 97.2 | 10 |
VOYAGE-2 | Patients with compensated cirrhosis | 12 weeks | 99.4 | 3 |
CREST Study | Treatment-naïve patients with compensated cirrhosis | 8 weeks | >95 | Similar to trials |
DORA Study | Pediatric patients aged 12-17 | 8-16 weeks | 100 | None |
Case Studies and Real-World Evidence
Recent studies have provided insights into the real-world effectiveness and safety of this compound/pibrentasvir:
- CREST Study : In this multicenter study across Canada, Germany, Israel, Italy, and Spain, treatment-naïve patients with compensated cirrhosis were treated with this compound/pibrentasvir for eight weeks. The study reported sustained virologic response (SVR) rates similar to those observed in randomized controlled trials, indicating that the regimen is effective even in populations with additional comorbidities .
- DORA Study : This ongoing study evaluated the pharmacokinetics and efficacy of this compound/pibrentasvir in adolescents aged 12-17. All participants achieved SVR12, demonstrating that the treatment is not only effective but also safe for younger populations .
Safety Profile
The safety profile of this compound/pibrentasvir has been consistently favorable across studies. Common adverse events include upper respiratory tract infections and mild elevations in liver function tests; however, serious adverse events are rare. A comprehensive analysis indicated that serious adverse events occurred in less than 1% of patients treated with this compound/pibrentasvir .
Biochemical Effects
Research evaluating biochemical markers in patients treated with this compound/pibrentasvir showed significant improvements in liver function tests:
- Normalization of AST and ALT : Patients exhibited significant reductions in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels post-treatment.
- Total Cholesterol Impact : Total cholesterol levels decreased significantly, suggesting potential benefits beyond viral suppression .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing glecaprevir's mechanism of action and resistance profile in vitro?
- Methodological Answer : To evaluate this compound's mechanism as an NS3/4A protease inhibitor, use luciferase reporter assays in HCV subgenomic replicon cell lines (e.g., genotypes 1a, 1b, 3a, 4a, 6a). Monitor viral replication inhibition via luminescence signals and quantify EC50 values. For resistance profiling, perform site-directed mutagenesis on NS3/4A protease domains and assess phenotypic resistance using replicon systems .
Q. How should Phase 3 clinical trials for this compound-based regimens be designed to ensure pangenotypic efficacy?
- Methodological Answer : Design multicenter, randomized, open-label trials (e.g., ENDURANCE-1, ENDURANCE-3) with stratified enrollment by HCV genotype, cirrhosis status, and prior treatment history. Include endpoints such as sustained virologic response at post-treatment week 12 (SVR12) and adverse event rates. Use integrated analyses of pooled data from Phase 2/3 trials to validate efficacy across genotypes 1–6 .
Q. What statistical approaches are used to evaluate this compound's efficacy in diverse patient populations?
- Methodological Answer : Apply intention-to-treat (ITT) and modified ITT analyses to calculate SVR12 rates. Use chi-square tests to compare outcomes between subgroups (e.g., elderly vs. non-elderly, compensated cirrhosis vs. non-cirrhotic). For small sample sizes (<10), avoid statistical comparisons and prioritize descriptive reporting .
Q. How is this compound's safety profile assessed in non-liver specialist settings?
- Methodological Answer : Conduct post hoc analyses of clinical trial data, focusing on noninvasive biomarkers (e.g., ALT, bilirubin) and adverse event rates. Exclude patients with advanced liver disease or severe renal impairment. Summarize safety outcomes using MedDRA coding and prioritize real-world studies to validate tolerability in broader populations .
Advanced Research Questions
Q. How can researchers resolve discrepancies between clinical trial and real-world efficacy data for this compound?
- Methodological Answer : Perform meta-analyses integrating trial data (e.g., MAGELLAN-1, EXPEDITION-2) with real-world cohorts (e.g., German Hepatitis C Registry). Adjust for confounders like comorbidities, adherence rates, and regional prescribing practices. Use multivariate regression to identify predictors of SVR12 variability .
Q. What strategies are effective for retreatment after this compound/pibrentasvir failure in DAA-experienced patients?
- Methodological Answer : In patients with NS5A resistance-associated substitutions (RASs), extend treatment duration to 16 weeks and add ribavirin. Design Phase 2 trials (e.g., MAGELLAN-1) with arms comparing this compound/pibrentasvir ± ribavirin. Monitor virologic failure rates and RAS evolution via population sequencing .
Q. How should drug-drug interaction studies be conducted for this compound in HIV/HCV-coinfected patients?
- Methodological Answer : Use pharmacokinetic studies to assess interactions with antiretrovirals (e.g., elvitegravir/cobicistat). Measure this compound/pibrentasvir AUC changes via LC-MS/MS. In clinical settings, avoid concomitant OATP1B1/3 inhibitors (e.g., cyclosporine) and monitor hepatic toxicity when co-administering with CYP3A inducers .
Q. What methodologies validate this compound's off-target effects, such as SARS-CoV-2 inhibition?
- Methodological Answer : Employ WB/IF assays to analyze autophagy flux (e.g., p62 accumulation) in SARS-CoV-2-infected A549 cells. Compare this compound-treated vs. DMSO-treated groups. Use molecular docking to predict binding affinity between this compound and viral proteins (e.g., ORF7a) .
Q. How do regional variations impact this compound's efficacy, and how can they be addressed in global trials?
- Methodological Answer : Conduct integrated analyses of trials across regions (e.g., Japan vs. overseas). Adjust for baseline characteristics like IL28B polymorphisms and HCV subtype prevalence. Use adaptive trial designs to enroll region-specific subpopulations and validate SVR12 consistency .
Q. What longitudinal study designs are optimal for assessing this compound's long-term impact on quality of life?
特性
IUPAC Name |
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSQGNCUYAMAHD-ITNVBOSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46F4N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027945 | |
Record name | Glecaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 to 0.3 mg/mL | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins. | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1365970-03-1 | |
Record name | Glecaprevir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glecaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glecaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLECAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。